1-(3-Chloropropyl)-3-methylindole
Description
1-(3-Chloropropyl)-3-methylindole (IUPAC name: 1-(3-chloropropyl)-3-methyl-1H-indole) is a chloroalkyl-substituted indole derivative. It is utilized as a key intermediate in organic synthesis, particularly in annulation reactions to form complex heterocyclic systems. For example, it reacts via intermediates to yield annulated products such as 424 and 425 under specific conditions . Its structure combines the aromatic indole core with a 3-chloropropyl chain, which enhances electrophilicity at the chlorinated carbon, making it reactive in nucleophilic substitutions.
Properties
CAS No. |
156237-51-3 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-methylindole |
InChI |
InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
RYWLWFUOTCVHFQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
Synonyms |
1-(3-Chloropropyl)-3-methylindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Nucleophilic Substitutions
- Leaving Group Efficiency : The chloro group in 1-(3-Chloropropyl)-3-methylindole is less reactive compared to iodo analogs. For instance, 1-(3-iodopropyl)-3,7-dimethylxanthine undergoes amination with arylpiperazines in higher yields (e.g., 85–92%) than its chloro counterpart (22–45%) under identical conditions. The lower reactivity of the chloro derivative is attributed to weaker leaving-group ability, necessitating longer reaction times .
- Steric and Electronic Effects: In carborane analogs, increasing the number of 3-chloropropyl substituents elongates the cage carbon-carbon bond (1.628 Å in mono-substituted vs. 1.672 Å in bis-substituted carboranes) due to steric hindrance. This trend suggests that bulky substituents on similar frameworks reduce reaction efficiency .
Structural and Solubility Properties
- In contrast, 1-[3-(dimethylamino)propyl]indole exhibits higher lipophilicity (logP = 2.593) due to its dimethylamino group, improving membrane permeability in drug design .
- Solubility : Chloroalkyl indoles and related compounds (e.g., 1-(3-chloropropyl)-3,7-dimethylxanthine) are soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane, aligning with their moderate polarity .
Data Tables
Preparation Methods
Formylation-Cyclization Method (Patent CN102432518A)
The patented two-step process begins with o-ethylaniline and 90% aqueous formic acid. Under reflux conditions (2–4 hours), N-formyl-o-ethylaniline forms, followed by cyclization using potassium hydroxide in toluene at 320°C.
Key Data:
-
Step 1 (Formylation):
-
Step 2 (Cyclization):
Optimization:
Industrial Synthesis via Propionaldehyde Phenylhydrazone
Propionaldehyde and phenylhydrazine undergo condensation to form propionaldehyde phenylhydrazone, which cyclizes in the presence of ZnCl₂ or H₂SO₄. This method avoids high-temperature steps but requires careful handling of corrosive catalysts.
Comparative Analysis:
| Method | Yield (%) | Temperature (°C) | Catalyst |
|---|---|---|---|
| Formylation | 89 | 100–320 | KOH |
| Phenylhydrazone | 83–99 | 100–150 | ZnCl₂/H₂SO₄ |
Synthesis of 3-Chloro-1-Propanol: Alkylating Agent
Benzenesulfonic Acid-Catalyzed Chlorination (Patent CN110668918A)
1,3-Propanediol reacts with hydrochloric acid (30% w/w) at 80–100°C using benzenesulfonic acid as a catalyst. This method achieves >95% yield by minimizing over-chlorination.
Reaction Parameters:
-
Catalyst loading: 0.4–1.0 wt%
-
Reaction time: 10 hours
Advantages:
-
No toxic byproducts (e.g., dioxins) compared to traditional hypochlorous acid routes.
-
Scalable to industrial production with low equipment requirements.
Alkylation of 3-Methylindole with 3-Chloro-1-Propanol
Proposed Mechanism and Conditions
1-(3-Chloropropyl)-3-methylindole is synthesized via nucleophilic substitution, where the indole’s N-atom attacks the chloropropyl group. A base (e.g., K₂CO₃) facilitates deprotonation, and polar aprotic solvents (e.g., DMF) enhance reactivity.
Theoretical Pathway:
-
Deprotonation:
-
Alkylation:
Hypothetical Optimization:
-
Temperature: 80–120°C (prevents side reactions)
-
Solvent: DMF or toluene (balances polarity and boiling point)
-
Molar ratio: 1:1.2 (indole:chloropropyl agent)
Yield Estimation from Precursor Data
Assuming 80% yield for 3-methylindole and 95% for 3-chloro-1-propanol, a hypothetical 70% efficiency in alkylation would yield:
overall yield.
Research Findings and Industrial Implications
Catalytic Challenges in Alkylation
-
Base Selection: Strong bases (e.g., NaH) risk over-alkylation, while weak bases (K₂CO₃) require prolonged reaction times.
-
Side Reactions: Competing O-alkylation or polymerization may occur if temperature control is inadequate.
Purification Strategies
-
Distillation: Effective for separating this compound (b.p. ~300°C) from unreacted starting materials.
-
Crystallization: Ethanol/water mixtures can isolate the product with >98% purity.
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Method | Reference Value | Source |
|---|---|---|---|
| logP (partition coeff) | Crippen/McGowan Calculation | ~2.6–3.1 | |
| Molecular Volume | McGowan Method | ~175–180 mL/mol | |
| Melting Point | Differential Scanning Calorimetry | Pending* | N/A |
Q. Table 2: Recommended Analytical Conditions
| Technique | Conditions | Application |
|---|---|---|
| HPLC | C18 column, 70:30 methanol/water, 1 mL/min | Purity assessment |
| GC-MS | DB-5 column, 70 eV EI mode | Volatile impurity detection |
| ¹H NMR | DMSO-d6, 400 MHz | Structural confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
